7-Fluoroisatin

説明

Molecular Architecture and IUPAC Nomenclature

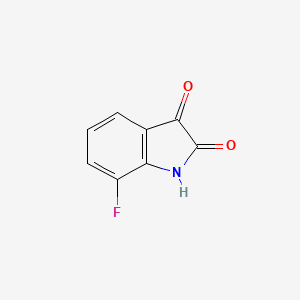

This compound possesses a distinctive molecular architecture characterized by the incorporation of a fluorine atom at the 7-position of the indole-2,3-dione core structure. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 7-fluoro-1H-indole-2,3-dione, reflecting its systematic structural organization. The molecular framework consists of a bicyclic system where the indole ring system is fused with two carbonyl groups at positions 2 and 3, creating the characteristic isatin motif, while the fluorine substitution occurs specifically at the 7-position of the benzene ring.

The compound exhibits a molecular weight of 165.12 grams per mole and displays characteristic physical properties that distinguish it from other isatin derivatives. The presence of the fluorine atom significantly influences the electronic distribution within the molecule, affecting both its chemical reactivity and biological activity profiles. The planar aromatic system combined with the electron-withdrawing nature of both the fluorine substituent and the dicarbonyl functionality creates a unique electronic environment that enhances the compound's utility in various synthetic applications.

Spectroscopic analysis reveals that this compound maintains the fundamental structural characteristics of the isatin family while exhibiting distinct spectral features attributable to the fluorine substitution. The simplified molecular-input line-entry system representation "Fc1cccc2C(=O)C(=O)Nc12" provides a concise description of the molecular connectivity. The compound crystallizes as a light yellow to brown powder with well-defined melting characteristics, demonstrating the influence of intermolecular interactions on its solid-state properties.

The three-dimensional conformational analysis of this compound reveals the importance of intramolecular and intermolecular hydrogen bonding in determining its structural stability. The compound exhibits multiple tautomeric forms, with the keto-amide form being predominant under standard conditions. The fluorine atom's position allows for specific interactions that influence both the compound's reactivity patterns and its biological recognition properties.

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of isatin chemistry, which traces its origins to the pioneering work of Otto Linné Erdman and Auguste Laurent in 1840. These researchers first isolated isatin as an oxidation product of indigo dye using nitric acid and chromic acids, establishing the foundation for what would become an extensive field of heterocyclic chemistry research. The subsequent recognition of isatin as a naturally occurring compound found in plants of the genus Isatis and as a metabolic derivative of adrenaline in humans further emphasized its biological significance.

The introduction of fluorine substitution into the isatin framework represents a more recent development in heterocyclic chemistry, driven by the recognition that fluorine incorporation can significantly enhance pharmaceutical properties. The specific synthesis of this compound emerged from systematic efforts to explore positional isomers of fluorinated isatins, with researchers investigating how fluorine placement affects both synthetic accessibility and biological activity. The compound's development was particularly influenced by advances in directed ortho-metalation chemistry, which provided efficient synthetic routes to regiospecifically functionalized isatin derivatives.

Historical synthetic approaches to this compound have evolved significantly since its initial preparation. Early methodologies relied on the Sandmeyer and Stolle procedures, which provided general routes to substituted isatins but often lacked the regiospecificity required for fluorine placement. The development of more sophisticated synthetic strategies, including the use of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide as a precursor, has enabled efficient preparation of this compound with high yields and purity.

The recognition of this compound's potential in pharmaceutical applications has driven extensive research into its synthetic methodologies and structural characterization. The compound has become particularly valuable as an intermediate in the synthesis of cardiovascular, anti-inflammatory, and bactericidal drugs, reflecting the broader trend toward fluorine incorporation in pharmaceutical development. This historical progression demonstrates how fundamental discoveries in heterocyclic chemistry have evolved to address contemporary pharmaceutical challenges.

Recent crystallographic investigations have revealed that this compound exists in three distinct polymorphic forms, each characterized by different hydrogen bonding patterns and thermodynamic stabilities. Form I, which crystallizes in the space group P21/c with Z' = 1, represents the most commonly observed polymorph and exhibits a dimeric hydrogen bonding motif. Form II, crystallizing in space group P1 with Z' = 2, demonstrates the most thermodynamically stable configuration and features an expanded four-molecule hydrogen bonding arrangement. Form III, found in space group P21/a with Z' = 2, appears to be metastable and is typically observed concomitantly with Form I.

The historical development of this compound research has been marked by increasing sophistication in both synthetic methodologies and analytical characterization techniques. Modern approaches to the compound's preparation emphasize efficiency, regioselectivity, and environmental considerations, reflecting broader trends in contemporary organic synthesis. The compound's role as a building block for more complex heterocyclic systems has positioned it as a crucial component in the development of novel pharmaceutical agents targeting various therapeutic areas.

特性

IUPAC Name |

7-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBGVEOXPHGSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342986 | |

| Record name | 7-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317-20-4 | |

| Record name | 7-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoroisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Method A: From N-(2-Fluorophenyl)-2-Isonitroacetanilide

- Reagents : N-(2-fluorophenyl)-2-isonitroacetanilide, concentrated sulfuric acid

- Procedure :

- In a 250 mL four-necked flask, add 20 g (0.11 mol) of N-(2-fluorophenyl)-2-isonitroacetanilide to 100 mL of concentrated sulfuric acid.

- Maintain the temperature below 65 °C during the addition.

- After complete addition, raise the temperature to 80 °C and stir for approximately 40 minutes.

- Quench the reaction by pouring it into crushed ice (500 mL) while stirring vigorously for one hour.

- Filter the resulting solid and dry it.

- Recrystallize from a mixture of ethyl acetate and petroleum ether to obtain approximately 16.78 g of yellow solid (yield: 98.6% ).

Method B: Using Chloral Hydrate and Hydroxylamine Hydrochloride

- Reagents : Chloral hydrate, hydroxylamine hydrochloride, anhydrous sodium sulfate

- Procedure :

- Dissolve chloral hydrate (27 g) in water (380 g) at room temperature in a four-neck flask.

- Add anhydrous sodium sulfate (95 g) and heat to dissolve completely.

- Introduce hydroxylamine hydrochloride (23 g) and o-fluoroaniline (11 g), raising the temperature to between 65 °C and 73 °C while stirring.

- After one hour, filter at elevated temperatures (40-45 °C) and wash with water.

- The product obtained is a light brown solid with an HPLC content of approximately 96.5% , yielding about 17.2 g .

Method C: Two-Step Synthesis from o-Fluoroaniline

- Reagents : o-Fluoroaniline, acetic anhydride

-

Step I: Convert o-fluoroaniline into an intermediate acetanilide derivative using acetic anhydride.

$$

\text{o-Fluoroaniline} + \text{Acetic Anhydride} \rightarrow \text{2-Fluoroacetanilide}

$$Step II: Cyclization of the intermediate to form 7-Fluoroisatin via oxidation with a suitable oxidizing agent such as potassium permanganate or hydrogen peroxide under controlled conditions.

Table: Summary of Preparation Methods

| Method | Reagents | Yield (%) | Key Steps |

|---|---|---|---|

| A | N-(2-Fluorophenyl)-2-isonitroacetanilide, sulfuric acid | 98.6% | Quenching in ice after acid reaction |

| B | Chloral hydrate, hydroxylamine hydrochloride | 96.5% | Temperature control during reaction |

| C | o-Fluoroaniline, acetic anhydride | TBD | Two-step synthesis involving acetanilide |

Purification Techniques

Purification of synthesized this compound typically involves recrystallization from solvents such as ethyl acetate or acetone-water mixtures to enhance purity and yield:

Recrystallization : Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity by comparing Rf values against known standards.

化学反応の分析

Types of Reactions: 7-Fluoroisatin undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Introduction of different substituents at the 5th or 6th position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.

Major Products:

科学的研究の応用

Anticancer Applications

7-Fluoroisatin has shown promising results in various studies as an anticancer agent. It functions through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound derivatives against several human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound Derivative 1 | MCF-7 | 1.84 | Induces apoptosis via G2/M arrest |

| This compound Derivative 2 | HCT-116 | 3.31 | Induces apoptosis via mitochondrial pathway |

This study highlights the potential of this compound derivatives in developing novel anticancer drugs with improved efficacy and reduced side effects .

Anti-inflammatory Properties

Research has also indicated that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Mediators

In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential role in managing conditions like rheumatoid arthritis and other inflammatory disorders.

| Study Focus | Inflammatory Mediator | Effect Observed |

|---|---|---|

| Macrophage Activation Study | TNF-α | Significant reduction |

| Macrophage Activation Study | IL-6 | Significant reduction |

These findings support the use of this compound as a therapeutic agent in inflammatory diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens.

Case Study: Antibacterial Efficacy

A series of experiments assessed the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed that it possessed significant bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

These results indicate that this compound could serve as a lead compound for developing new antibiotics .

Cardiovascular Applications

In addition to its anticancer and antimicrobial properties, this compound is being explored for cardiovascular applications.

Case Study: Cardiovascular Drug Development

Research has shown that derivatives of this compound can act as intermediates in synthesizing cardiovascular drugs. These compounds have been linked to vasodilatory effects, which could be beneficial in treating hypertension.

| Compound | Effect Observed |

|---|---|

| This compound Derivative A | Vasodilation in rat aorta |

| This compound Derivative B | Reduction in blood pressure |

This highlights the versatility of this compound in drug development beyond oncology .

作用機序

The mechanism of action of 7-fluoroisatin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways .

類似化合物との比較

Table 1: Comparison of Fluorinated/Halogenated Isatins

Key Observations:

- Substituent Position : The 7-fluoro substitution in this compound creates distinct electronic effects compared to 5- or 6-fluoro isomers. For example, this compound exhibits stronger hydrogen-bonding interactions in its polymorphs than 5-fluoroisatin, which adopts simpler dimeric motifs .

- Halogen Type : Fluorine’s electronegativity increases polarity and metabolic stability relative to chlorine or iodine derivatives. This compound shows higher bioavailability than 7-chloroisatin in pharmacokinetic studies .

Key Observations:

- Reactivity: this compound’s fluorine atom enhances electrophilicity at C-3, enabling regioselective reactions uncommon in non-fluorinated isatins . In contrast, 7-fluoroindole undergoes nucleophilic substitutions due to its indole ring’s electron-rich nature .

- Biological Activity : this compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 2.3 µM , outperforming 7-chloroisatin (IC₅₀ = 5.1 µM) . Its antimetabolite activity also surpasses 7-fluoroindole in disrupting microbial folate pathways .

Spectroscopic and Computational Comparisons

- FT-IR and NMR : The fluorine atom in this compound causes a downfield shift in ¹⁹F NMR (−114 ppm) compared to −120 ppm in 6-fluoroisatin . Its carbonyl stretching vibration in FT-IR (1735 cm⁻¹) is also distinct from 5-fluoroisatin (1742 cm⁻¹) due to differences in resonance effects .

- Computational Challenges : Crystal structure prediction (CSP) for this compound is less reliable than for 5-fluoroisatin due to its polymorphic complexity. For example, CSP failed to predict Form II’s R₄⁴(18) motif, highlighting limitations in modeling high Z' structures .

生物活性

7-Fluoroisatin, a derivative of isatin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Overview of this compound

This compound is characterized by the presence of a fluorine atom at the 7-position of the isatin structure. This modification has been shown to enhance its biological activity compared to other isatin derivatives. The compound has been investigated for various pharmacological effects, including anticancer, antimicrobial, antiviral, and neuroprotective activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that it possesses potent antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for this compound against these cell lines were found to be approximately 1.84 µM for MCF-7 and 3.31 µM for HCT-116, indicating its effectiveness compared to standard chemotherapy agents like doxorubicin .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |

|---|---|---|

| MCF-7 | 1.84 | 2.57 |

| HCT-116 | 3.31 | 3.70 |

In addition to direct cytotoxic effects, this compound has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of pro-apoptotic and anti-apoptotic proteins. Specifically, it enhances the expression of Bax while decreasing Bcl-2 levels, leading to increased caspase activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has demonstrated activity against various bacterial strains, with some studies reporting significant inhibition zones against both Gram-positive and Gram-negative bacteria . The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to inhibit oxidative stress and reduce neuronal apoptosis has been highlighted in models of neurotoxicity .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. For instance:

- Inhibition of Enzymes : It has been identified as a potential inhibitor of certain kinases involved in cancer progression.

- DNA Interaction : Studies show that it can bind to DNA and protect it from oxidative damage induced by reactive oxygen species (ROS) .

Case Studies and Research Findings

Several case studies have reinforced the therapeutic potential of this compound:

- Anticancer Study : A study involving the evaluation of multiple isatin derivatives revealed that those with fluorine substitutions exhibited enhanced antiproliferative activities against HT-29 colon cancer cells, with IC50 values significantly lower than their non-fluorinated counterparts .

- Neuroprotection : In an animal model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function, suggesting its role as a neuroprotective agent .

Q & A

What are the optimal synthetic routes and purification methods for 7-Fluoroisatin in academic research?

Basic Question

this compound can be synthesized via fluorination of isatin derivatives or through multi-step organic reactions involving intermediates like 2-fluoroaniline. Key methods include nucleophilic substitution or palladium-catalyzed coupling reactions. Purification often involves recrystallization from ethanol or dichloromethane-hexane mixtures, with thin-layer chromatography (TLC) to monitor reaction progress. Ensure characterization via melting point analysis and H/C NMR to confirm purity and structure .

How can vibrational spectroscopy (FT-IR/Raman) distinguish this compound from its halogenated analogs?

Basic Question

Vibrational modes such as C=O stretching (~1700 cm), N–H bending (~1600 cm), and C–F vibrations (~1100 cm) are critical. Comparative studies show that this compound exhibits unique shifts in these bands compared to bromo or methyl derivatives. Use DFT calculations to correlate experimental spectra with theoretical vibrational assignments, ensuring accurate identification .

What experimental strategies resolve contradictions in polymorph stability predictions for this compound?

Advanced Question

Three polymorphs (Forms I, II, III) of this compound exhibit distinct hydrogen-bonding motifs (e.g., dimeric R_2$$^2(8) vs. tetrameric R_4$$^4(18)). Computational crystal structure prediction (CSP) often fails to prioritize the most thermodynamically stable form (Form II) due to limitations in modeling higher Z′ structures. Experimental screening via solvent evaporation, slurry conversion, and differential scanning calorimetry (DSC) is essential to validate stability hierarchies .

Why do computational relative energies of this compound polymorphs conflict with experimental observations?

Advanced Question

CSP methods typically prioritize low-energy Z′ = 1 structures, missing metastable or high-Z′ polymorphs like Form II. The expanded hydrogen-bonding network in Form II requires advanced sampling algorithms or machine learning-enhanced CSP. Pair experimental data (PXRD, DSC) with periodic DFT to refine force fields and improve predictive accuracy .

How should researchers address discrepancies in reported thermodynamic stability data for this compound polymorphs?

Advanced Question

Contradictions often arise from solvent-mediated phase transitions or kinetic trapping. Use controlled crystallization trials with in-situ Raman spectroscopy to monitor phase changes. Apply the Ostwald rule of stages and construct energy-temperature diagrams to map stability domains. Cross-validate with sublimation enthalpy measurements .

What role do hydrogen-bonding motifs play in the reactivity of this compound derivatives?

Advanced Question

The R_2$$^2$(8) dimer in Form I stabilizes the carbonyl group, reducing electrophilicity compared to Form II’s R$_4$$^4(18) motif. This impacts nucleophilic addition reactions (e.g., oxime formation). Use X-ray crystallography and Hirshfeld surface analysis to correlate solid-state packing with solution-phase reactivity .

Which analytical techniques are critical for assessing the purity of this compound in synthetic workflows?

Basic Question

Combine HPLC (with UV detection at 254 nm) for quantitative purity analysis, F NMR to confirm fluorination efficiency, and mass spectrometry (ESI-MS) to detect trace byproducts. Cross-reference with melting point depression tests to identify solvate contaminants .

How can researchers determine the thermodynamic stability hierarchy of this compound polymorphs experimentally?

Advanced Question

Perform competitive slurry experiments in solvents of varying polarity (e.g., water, ethanol) to identify the most stable form. Supplement with variable-temperature PXRD to monitor phase transitions and calculate Gibbs free energy differences using van’t Hoff plots .

What methodologies enable efficient synthesis of this compound 3-oxime and related derivatives?

Basic Question

React this compound with hydroxylamine hydrochloride in ethanol under reflux, followed by acid workup. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1). Purify via column chromatography and characterize using H NMR (oxime proton at ~10.5 ppm) and IR (N–O stretch at ~1630 cm) .

How do frontier molecular orbitals (HOMO-LUMO) influence the electronic properties of this compound?

Advanced Question

The electron-withdrawing fluorine atom lowers the LUMO energy, enhancing electrophilicity at the C3 position. Use DFT (B3LYP/6-311++G**) to calculate HOMO-LUMO gaps and molecular electrostatic potential (MEP) maps. Compare with UV-Vis spectra (λ ~300 nm) to validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。